N,N'-(Naphthalene-1,5-diyl)diisonicotinamide
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Overview
Description
N,N’-(Naphthalene-1,5-diyl)diisonicotinamide: is a chemical compound with the molecular formula C22H16N4O2 and a molecular weight of 368.39 g/mol It is characterized by the presence of a naphthalene core linked to two isonicotinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Naphthalene-1,5-diyl)diisonicotinamide typically involves the reaction of naphthalene-1,5-diamine with isonicotinoyl chloride under appropriate conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N,N’-(Naphthalene-1,5-diyl)diisonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene-1,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Naphthalene-1,5-dicarboxylic acid derivatives.
Reduction: Naphthalene-1,5-diamine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N’-(Naphthalene-1,5-diyl)diisonicotinamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in the study of protein-ligand interactions, helping to elucidate the binding mechanisms of various proteins .
Medicine: The compound’s potential medicinal applications include its use as a scaffold for the development of new drugs. Its structure can be modified to create derivatives with enhanced biological activity, potentially leading to the discovery of new therapeutic agents .
Industry: In industrial applications, N,N’-(Naphthalene-1,5-diyl)diisonicotinamide can be used in the production of specialty chemicals and advanced materials. Its properties make it suitable for use in the development of high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of N,N’-(Naphthalene-1,5-diyl)diisonicotinamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
- N,N’-(Naphthalene-1,4-diyl)diisonicotinamide
- N,N’-(Naphthalene-2,6-diyl)diisonicotinamide
- N,N’-(Biphenyl-4,4’-diyl)diisonicotinamide
Comparison: N,N’-(Naphthalene-1,5-diyl)diisonicotinamide is unique due to the position of the isonicotinamide groups on the naphthalene core. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C22H16N4O2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[5-(pyridine-4-carbonylamino)naphthalen-1-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H16N4O2/c27-21(15-7-11-23-12-8-15)25-19-5-1-3-17-18(19)4-2-6-20(17)26-22(28)16-9-13-24-14-10-16/h1-14H,(H,25,27)(H,26,28) |
InChI Key |
WUFGBLUXQCTJRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2NC(=O)C3=CC=NC=C3)C(=C1)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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